![molecular formula C13H15N3O2S B6134230 N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6134230.png)
N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide, also known as DMOT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOT is a thioacetamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been reported to exhibit various biochemical and physiological effects. N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has several advantages for lab experiments, including its high solubility in water and organic solvents, and its stability under various conditions. However, N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide also has limitations, including its low bioavailability and potential toxicity at high concentrations.
Future Directions
There are several future directions for N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide research. One direction is to further investigate the mechanism of action of N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide and its potential as a therapeutic agent for various diseases. Another direction is to develop new methods for the synthesis of N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide with higher yield and purity. Additionally, the potential toxicity of N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide at high concentrations should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide is a thioacetamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has several potential applications as a therapeutic agent for various diseases, and there are several future directions for N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide research.
Synthesis Methods
N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been synthesized using various methods, including the reaction of 2,5-dimethylphenyl isothiocyanate with 5-methyl-1,3,4-oxadiazol-2-thiol in the presence of a base, and the reaction of 2,5-dimethylphenyl thioacetate with 5-methyl-1,3,4-oxadiazol-2-amine in the presence of a base. The yield of N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide synthesis has been reported to be around 60-70% using these methods.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-4-5-9(2)11(6-8)14-12(17)7-19-13-16-15-10(3)18-13/h4-6H,7H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKSZOFFVUNIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
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